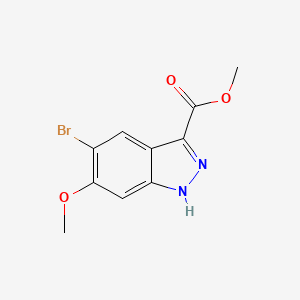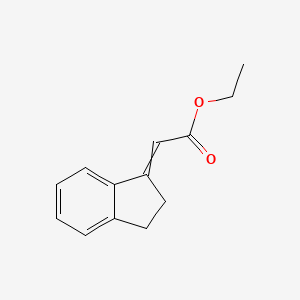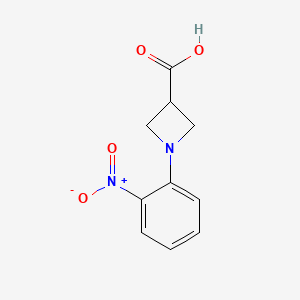
1-(3,5-difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
1-(3,5-Difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne to form the triazole ring.
-
Step 1: Synthesis of Azide Intermediate
Reagents: Sodium azide, 3,5-difluorobenzyl bromide
Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature.
Product: 3,5-difluorobenzyl azide
-
Step 2: Cycloaddition Reaction
Reagents: 3,5-difluorobenzyl azide, 4-ethynylpyridine
Catalyst: Copper(I) iodide (CuI)
Conditions: The reaction is typically performed in a solvent like tetrahydrofuran (THF) at elevated temperatures (60-80°C).
Product: 1-(3,5-difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole
-
Step 3: Carboxylation
Reagents: Carbon dioxide (CO₂), base (e.g., potassium carbonate)
Conditions: The triazole intermediate is treated with CO₂ under basic conditions to introduce the carboxylic acid group.
Product: this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,5-Difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated triazole derivatives.
Aplicaciones Científicas De Investigación
1-(3,5-Difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Research: It is used in the development of bioactive molecules that can modulate biological pathways, making it valuable in the study of diseases and therapeutic interventions.
Materials Science: The compound’s unique structural features make it useful in the design of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It serves as a building block in the synthesis of complex molecules for probing biological systems and understanding molecular interactions.
Mecanismo De Acción
The mechanism of action of 1-(3,5-difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring and the aromatic groups allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to therapeutic effects or changes in cellular functions.
Comparación Con Compuestos Similares
- 1-(3,5-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(3,5-Difluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(3,5-Difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Comparison: Compared to these similar compounds, 1-(3,5-difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the specific positioning of the pyridinyl group, which can influence its binding affinity and specificity towards biological targets
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
1-(3,5-difluorophenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N4O2/c15-9-5-10(16)7-11(6-9)20-13(8-1-3-17-4-2-8)12(14(21)22)18-19-20/h1-7H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHJIISYFDLBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(N=NN2C3=CC(=CC(=C3)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


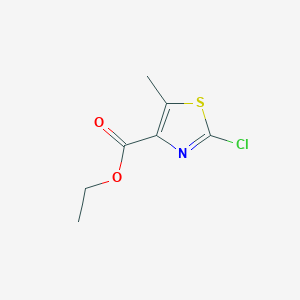
![8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423706.png)
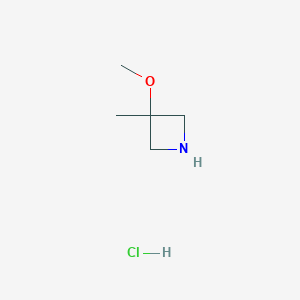
![[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1423709.png)
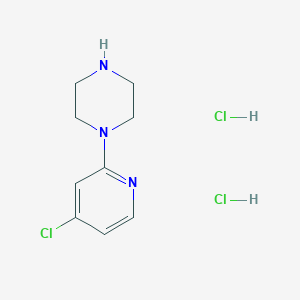
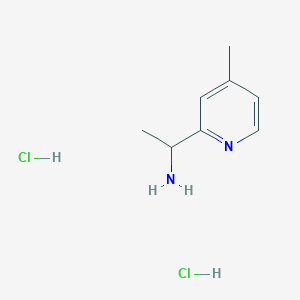
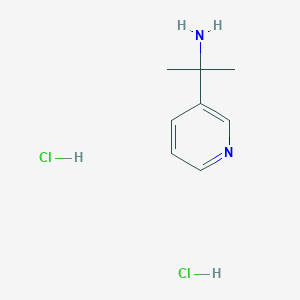
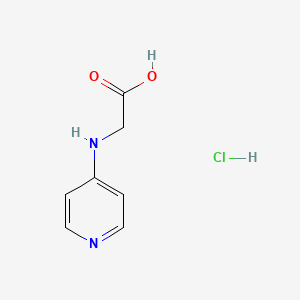
![2-(5-Phenyl-[1,2,3]triazol-1-YL)-ethylamine hydrochloride](/img/structure/B1423718.png)
